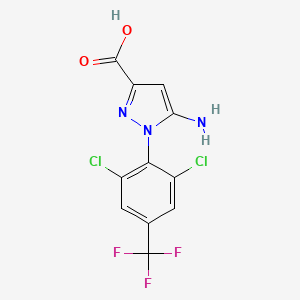

5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylic acid

Übersicht

Beschreibung

5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylic acid is a compound of significant interest due to its unique chemical structure and wide range of applications. This compound is known for its role as an intermediate in the synthesis of various biologically active molecules, including the well-known insecticide Fipronil .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylic acid typically involves the following steps:

Diazotization: The starting material, 2,6-dichloro-4-trifluoromethylaniline, undergoes diazotization to form the corresponding diazonium salt.

Condensation: The diazonium salt is then condensed with ethyl cyanoacetate to form an intermediate product.

Cyclization: The intermediate undergoes cyclization to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems is common in industrial settings to enhance efficiency and safety .

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Condensation Reactions: The compound can react with unsaturated carbonyl compounds to form pyrazolo[3,4-b]pyridine derivatives.

Cycloaddition Reactions: Due to the presence of multiple nucleophilic centers, it can participate in cycloaddition reactions.

Common Reagents and Conditions

Reagents: Common reagents include unsaturated aldehydes and carboxyl compounds.

Conditions: Reactions are typically carried out in acidic or basic media, depending on the desired product.

Major Products Formed

The major products formed from these reactions include various heterocyclic compounds, which are of interest for their biological activities .

Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

Research has demonstrated that derivatives of pyrazole, including 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylic acid, exhibit potent antioxidant properties. A study evaluated various pyrazole derivatives for their ability to scavenge free radicals and inhibit lipid peroxidation. The results indicated that certain derivatives showed significant antioxidant activity comparable to standard antioxidants like ascorbic acid .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in cell cultures, suggesting its potential use in treating inflammatory diseases. For example, compounds similar to this pyrazole derivative were found to reduce levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated macrophages .

Antimicrobial Activity

Another area of application is in antimicrobial research. The compound has been tested against various bacterial strains, showing promising results against both Gram-positive and Gram-negative bacteria. A notable study highlighted its efficacy in inhibiting the growth of Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

Pesticide Development

This compound is also recognized for its role in developing new pesticides. Its structural characteristics allow it to act on specific biological pathways in pests while minimizing toxicity to non-target organisms. Research has focused on synthesizing derivatives that enhance insecticidal activity against agricultural pests .

Herbicide Potential

In addition to insecticidal properties, the compound's derivatives are being explored for herbicidal applications. Studies have indicated that certain analogs can effectively inhibit plant growth by targeting specific enzymatic pathways involved in plant metabolism .

Case Study 1: Antioxidant Evaluation

A detailed study evaluated the antioxidant potential of several pyrazole derivatives including the target compound. The assays conducted included DPPH radical scavenging and superoxide radical scavenging tests. Results showed that specific modifications to the pyrazole structure significantly enhanced antioxidant activity, with some compounds exhibiting IC50 values lower than those of standard antioxidants.

Case Study 2: Anti-inflammatory Mechanism

In a cellular model of inflammation, researchers treated macrophages with varying concentrations of the compound and measured cytokine levels post-treatment. The findings revealed a dose-dependent reduction in IL-6 and TNF-α production, highlighting the compound's potential mechanism as an anti-inflammatory agent.

Wirkmechanismus

The mechanism of action of 5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in the case of Fipronil, it disrupts the central nervous system of insects by blocking the passage of chloride ions through the GABA receptor and glutamate-gated chloride channels .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethylsulfinyl)-1H-pyrazole-3-carbonitrile

- 5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethylsulfonyl)-1H-pyrazole-3-carboxamide

Uniqueness

The uniqueness of 5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylic acid lies in its ability to serve as a versatile intermediate in the synthesis of various biologically active compounds. Its strong electron-withdrawing groups enhance its reactivity, making it suitable for a wide range of chemical transformations .

Biologische Aktivität

5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylic acid, commonly referred to as a derivative of fipronil, is a compound of significant interest due to its biological activity, particularly in the fields of pharmacology and agrochemistry. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and potential applications.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 321.09 g/mol. Its structure features a pyrazole ring substituted with dichloro and trifluoromethyl groups, which are known to enhance biological activity through various mechanisms.

Synthesis

Synthesis methods for this compound typically involve the reaction of appropriate pyrazole derivatives with dichloro and trifluoromethyl phenyl groups. For instance, the synthesis pathway may include:

- Formation of the Pyrazole Core: Utilizing hydrazine derivatives and carbonyl compounds.

- Introduction of Substituents: Employing electrophilic aromatic substitution to introduce the dichloro and trifluoromethyl groups.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. A study demonstrated that related pyrazole derivatives showed significant antibacterial activity against Gram-positive bacteria such as Bacillus cereus and Micrococcus luteus, with minimum inhibitory concentration (MIC) values ranging from 32 to 128 µg/mL .

Inhibition Studies

The inclusion of trifluoromethyl groups has been associated with enhanced potency in inhibiting various enzymes and receptors. For example, studies have shown that trifluoromethyl-substituted compounds can significantly inhibit serotonin uptake by enhancing binding affinity . This suggests potential applications in treating mood disorders or other conditions influenced by serotonin levels.

Structure-Activity Relationship (SAR)

The biological efficacy of this compound can be largely attributed to its structural components:

- Trifluoromethyl Group: Enhances lipophilicity and metabolic stability.

- Dichloro Substitution: Influences electronic distribution, potentially increasing binding interactions with biological targets.

Fipronil Analogs

Fipronil, a well-known insecticide, shares structural similarities with the compound . Studies on fipronil have shown its effectiveness as a potent antagonist of the GABA-gated chloride channels in insects. The SAR studies on fipronil derivatives indicate that modifications to the pyrazole ring can lead to variations in toxicity and efficacy .

Anticancer Activity

Emerging research suggests that pyrazole derivatives possess anticancer properties. For instance, certain analogs have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis through mitochondrial pathways . This highlights the potential for developing new anticancer agents based on this scaffold.

Eigenschaften

IUPAC Name |

5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6Cl2F3N3O2/c12-5-1-4(11(14,15)16)2-6(13)9(5)19-8(17)3-7(18-19)10(20)21/h1-3H,17H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTLJXDCBDITZHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)N2C(=CC(=N2)C(=O)O)N)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6Cl2F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.